molecular formula C12H15NO2 B14590479 N-[2-(4-Formylphenyl)ethyl]-N-methylacetamide CAS No. 61630-14-6

N-[2-(4-Formylphenyl)ethyl]-N-methylacetamide

Cat. No.: B14590479
CAS No.: 61630-14-6
M. Wt: 205.25 g/mol
InChI Key: PMCOVNAXOCVLJC-UHFFFAOYSA-N
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Description

N-[2-(4-Formylphenyl)ethyl]-N-methylacetamide is an organic compound with potential applications in various fields such as pharmaceuticals, chemical research, and materials science. This compound features an acetamide group bonded to a methyl group and a benzene ring substituted with a formyl group in the para position. These structural features contribute to its stability, solubility, and reactivity, making it suitable for a variety of applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-Formylphenyl)ethyl]-N-methylacetamide involves several steps. One common method includes:

    Halogenation Reaction: A compound undergoes halogenation to form an intermediate.

    Hydrolysis: The intermediate is hydrolyzed to form another compound.

    Esterification: The hydrolyzed compound undergoes esterification.

    Amine Transesterification: The esterified compound reacts with an amine to form the desired product.

    Oxidation: The final step involves oxidation to obtain this compound.

Industrial Production Methods

Industrial production methods for this compound focus on optimizing yield, reducing synthesis steps, and using conventional and easily available starting materials. The process is designed to be cost-effective and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-Formylphenyl)ethyl]-N-methylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[2-(4-Formylphenyl)ethyl]-N-methylacetamide has several key applications:

Mechanism of Action

The mechanism by which N-[2-(4-Formylphenyl)ethyl]-N-methylacetamide exerts its effects involves interactions with molecular targets and pathways. The formyl group and acetamide moiety play crucial roles in its biological activity. The compound can interact with enzymes and receptors, modulating their activity and leading to various pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(4-Formylphenyl)ethyl]-N-methylacetamide is unique due to its specific structural features, including the para-substituted formyl group on the benzene ring and the acetamide group bonded to a methyl group. These features contribute to its distinct stability, solubility, and reactivity, making it suitable for a wide range of applications .

Properties

CAS No.

61630-14-6

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

N-[2-(4-formylphenyl)ethyl]-N-methylacetamide

InChI

InChI=1S/C12H15NO2/c1-10(15)13(2)8-7-11-3-5-12(9-14)6-4-11/h3-6,9H,7-8H2,1-2H3

InChI Key

PMCOVNAXOCVLJC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(C)CCC1=CC=C(C=C1)C=O

Origin of Product

United States

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